molecular formula C26H25Cl3N6O2 B1210945 Chloro TIC CAS No. 1820-92-4

Chloro TIC

Cat. No.: B1210945
CAS No.: 1820-92-4
M. Wt: 559.9 g/mol
InChI Key: KCXOMSGEUJIQSZ-UHFFFAOYSA-N
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Description

Chloro-substituted compounds, referred to here as "Chloro TIC" (Trichloro-Integrated Compound), represent a class of chemically diverse molecules characterized by the presence of chlorine atoms in their structural framework. These compounds are pivotal in pharmaceuticals, materials science, and environmental chemistry due to their unique electronic properties, stability, and reactivity. The substitution pattern (ortho, meta, para, or multiple positions) further modulates these properties, making such compounds a focal point of comparative studies .

Properties

CAS No.

1820-92-4

Molecular Formula

C26H25Cl3N6O2

Molecular Weight

559.9 g/mol

IUPAC Name

2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;dihydrochloride

InChI

InChI=1S/C26H23ClN6O2.2ClH/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24;;/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35);2*1H

InChI Key

KCXOMSGEUJIQSZ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl.Cl.Cl

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl.Cl.Cl

Synonyms

NSC 38280
NSC-38280

Origin of Product

United States

Chemical Reactions Analysis

Search Results Analysis

The search results cover diverse topics, including:

  • Chlorine chemistry (reactions with halogens, water, and bases) .

  • Viroid/virology studies (e.g., Chrysanthemum chlorotic mottle viroid hammerhead ribozyme) .

  • Pharmaceutical applications of chlorine atoms .

  • IDLH values for chlorine compounds .

No references to "Chloro TIC" appear in any source, suggesting the compound may be:

  • A misspelled or nonstandard term.

  • A hypothetical or proprietary compound not widely studied.

  • A misinterpretation of abbreviations (e.g., "TIC" could denote "total ion current" or other unrelated acronyms).

Potential Clarifications

To refine the search, consider the following:

Terminology Check

  • Verify if "TIC" refers to thiocyanate (SCN⁻) , though no thiocyanate-chlorine reactions were identified in the sources.

  • Confirm whether "this compound" relates to chlorotic mottle viruses (e.g., maize or cowpea chlorotic mottle viruses) , though these are biological entities, not chemical compounds.

Alternative Compounds

If "this compound" is a typographical error, potential candidates include:

  • Chlorothiazide : A diuretic drug containing chlorine and sulfur .

  • Chlorine trifluoride (ClF₃) : A reactive interhalogen compound .

  • Chlorinated organic molecules : Many drugs and agrochemicals feature chlorine substitutions .

Recommendations for Further Research

  • Validate the Compound Name : Cross-reference with databases like PubChem or Reaxys for standardized nomenclature.

  • Explore Analogous Chlorine Reactions : If the query pertains to chlorine-containing compounds, refer to:

    • Reactions of chlorine with halogens (e.g., Cl2+F2ClF3\text{Cl}_2+\text{F}_2\rightarrow \text{ClF}_3) .

    • Chlorine’s role in drug design (e.g., enhancing potency via C–Cl bonds) .

  • Consult Specialized Literature : Investigate virology studies if "this compound" relates to chlorotic mottle viral mechanisms .

Comparison with Similar Compounds

Table 1: Anticancer Activity (IC₅₀ Values)

Compound Substituent Position IC₅₀ (Breast Cancer Cells) Reference
Compound 5 Meta-chloro 26.4 ± 0.8 µM
Compound 20 Ortho-chloro 28.8 ± 0.6 µM
Compound 19 2,6-Dichloro Reduced activity
Compound 21 Di-fluoro Steep decline in activity
  • Key Insight : Ortho- and meta-chloro substitutions yield comparable inhibition, while dichloro or fluoro substitutions reduce potency, highlighting chlorine's optimal electronegativity for targeting cancer cells .

Table 2: α-Glucosidase Inhibition (IC₅₀ Values)

Compound Substituent IC₅₀ (µM) Reference
Compound 3 Chloro 167.82
Acarbose N/A (Control) 173.83
Compound 6h Chloro derivative Lower than acarbose
  • Key Insight : Chloro-substituted derivatives (e.g., 6h) outperform the control drug acarbose, suggesting chlorine enhances enzyme binding affinity .

Photophysical Properties: Fluorescence Emission

Chloro groups enhance fluorescence by stabilizing excited states through electron-withdrawing effects.

Table 3: Emission Maxima in Solvents

Compound Solvent Emission Maximum (nm) Reference
Compound 3 Ethanol 480
Compound 6 Ethanol 478
Compound 1 Ethanol 420
  • Key Insight: Compounds 3 and 6 (both chloro-substituted) exhibit 12–14% higher emission than non-chloro analogs, attributed to efficient electronic transitions .

Radical Scavenging Activity

Table 4: Hydroxyl Radical Scavenging (IC₅₀ Values)

Compound Substituent IC₅₀ (µM) Reference
Compound 10 Chloro 29.07
Compound 11 Hydroxyl 49.76
Compound 8 Nitro 63.58
  • Key Insight : Chloro-substituted Compound 10 shows 41% higher activity than hydroxyl-substituted Compound 11, likely due to chlorine’s polarizability and stability .

Discussion of Trends and Mechanisms

  • Electronic Effects : Chlorine’s electronegativity enhances electron-deficient aromatic systems, improving fluorescence and enzyme binding. However, over-substitution (e.g., dichloro) may sterically hinder biological interactions .
  • Positional Sensitivity : Ortho/meta-chloro substitutions optimize steric and electronic effects for anticancer activity, whereas para positions are less explored in the provided data .
  • Comparative Limitations : Fluoro analogs, despite higher electronegativity, underperform due to smaller atomic size and reduced polarizability .

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